molecular formula C17H12ClNO3S B2517822 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one CAS No. 2034287-35-7

3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one

Cat. No.: B2517822
CAS No.: 2034287-35-7
M. Wt: 345.8
InChI Key: XKZNTMYZJVCXDC-UHFFFAOYSA-N
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Description

3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of a thienopyridine ring and a chromenone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyridine intermediate, which is then coupled with a chromenone derivative under specific reaction conditions.

  • Preparation of Thienopyridine Intermediate

      Starting Materials: 2-chlorothiophene, pyridine derivatives.

      Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

      Procedure: The 2-chlorothiophene is reacted with the pyridine derivative under reflux conditions to form the thienopyridine intermediate.

  • Coupling with Chromenone Derivative

      Starting Materials: Thienopyridine intermediate, chromenone derivative.

      Reaction Conditions: The coupling reaction is typically performed using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

      Procedure: The thienopyridine intermediate is reacted with the chromenone derivative under mild heating to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the thienopyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride: A related compound with similar structural features.

    Ticlopidine: Another thienopyridine derivative with known biological activities.

    Clopidogrel: A well-known antiplatelet agent that shares structural similarities with the compound .

Uniqueness

3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one is unique due to its combination of a thienopyridine ring and a chromenone moiety, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-15-8-11-9-19(6-5-14(11)23-15)16(20)12-7-10-3-1-2-4-13(10)22-17(12)21/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZNTMYZJVCXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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